molecular formula C10H11NO B2857044 (4-methyl-1H-indol-2-yl)methanol CAS No. 57352-42-8

(4-methyl-1H-indol-2-yl)methanol

Cat. No.: B2857044
CAS No.: 57352-42-8
M. Wt: 161.204
InChI Key: KNYZOFVHIZWWRJ-UHFFFAOYSA-N
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Description

(4-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals The indole nucleus is known for its biological activity and is found in many natural alkaloids and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1H-indol-2-yl)methanol typically involves the reaction of 4-methylindole with formaldehyde under acidic conditions. One common method is the Pictet-Spengler reaction, where 4-methylindole reacts with formaldehyde in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methyl-1H-indol-2-yl)methanol is unique due to the presence of a methyl group at the C-4 position and a hydroxyl group at the C-2 position. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

(4-methyl-1H-indol-2-yl)methanol, a compound belonging to the indole family, has garnered attention in scientific research due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a methyl group at the C-4 position and a hydroxyl group at the C-2 position of the indole ring. The synthesis typically involves the reaction of 4-methylindole with formaldehyde under acidic conditions, often employing methods like the Pictet-Spengler reaction to yield the desired product. The compound serves as a building block for more complex indole derivatives, which are significant in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies indicate potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has shown that compounds with an indole nucleus exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. In one study, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its mechanism of action appears to involve the inhibition of cell proliferation by targeting specific enzymes involved in cancer pathways. For example, some studies have reported that compounds with indole structures can inhibit protein kinases that play critical roles in tumor growth .

In vitro tests on various cancer cell lines have shown promising results:

  • MDA-MB-231 Cells : The compound exhibited a GI50 value indicating effective growth inhibition.
  • A549 Cells : Similar inhibitory effects were observed, reinforcing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes and cancer progression.
  • Receptor Interaction : The indole structure allows binding to various receptors, influencing signaling pathways related to cell growth and apoptosis .
  • Oxidative Stress Modulation : It may also modulate oxidative stress responses in cells, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-carbinolAnticancerFound in cruciferous vegetables; induces detoxification enzymes
3,3'-DiindolylmethaneAnticancerDimer of indole-3-carbinol; enhances apoptosis
TryptophanNeurotransmitter precursorEssential amino acid; involved in serotonin synthesis
This compoundAntimicrobial, anticancerMethyl and hydroxyl substitutions enhance activity

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Anticancer Screening : A study evaluating various indole derivatives found that those containing the 4-methyl substitution showed enhanced anticancer activity compared to their unsubstituted counterparts .
  • Microbial Inhibition : Research indicated that compounds similar to this compound effectively inhibited bacterial growth in vitro, suggesting its application in developing new antibiotics .
  • Pharmacokinetics Assessment : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

(4-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZOFVHIZWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57352-42-8
Record name (4-methyl-1H-indol-2-yl)methanol
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